3-Chloroiminodibenzyl
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-chloro-6,11-dihydro-5H-benzo[b][1]benzazepine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClN/c15-12-8-7-11-6-5-10-3-1-2-4-13(10)16-14(11)9-12/h1-4,7-9,16H,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHUXTOYYIDFXRF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2NC3=C1C=CC(=C3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00186595 | |
| Record name | 3-Chloroiminodibenzyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00186595 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
<0.5 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID47195334 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
32943-25-2 | |
| Record name | 3-Chloroiminodibenzyl | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=32943-25-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Chloroiminodibenzyl | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032943252 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Chloroiminodibenzyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00186595 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-chloro-10,11-dihydro-5H-dibenz[b,f]azepine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.623 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3-CHLOROIMINODIBENZYL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0514QW7D2I | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
A Comprehensive Technical Guide to 3-Chloroiminodibenzyl
InChI Key: MHUXTOYYIDFXRF-UHFFFAOYSA-N
This technical guide provides an in-depth overview of 3-Chloroiminodibenzyl, a significant chemical intermediate in pharmaceutical synthesis. The document is tailored for researchers, scientists, and drug development professionals, offering detailed information on its chemical properties, synthesis, biological activities, and relevant experimental protocols.
Chemical and Physical Properties
This compound, also known as 3-chloro-10,11-dihydro-5H-dibenzo[b,f]azepine, is a tricyclic compound.[1] Its core structure is the iminodibenzyl moiety, which is central to a class of compounds with notable biological activities. The physicochemical properties of this compound are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 32943-25-2 | [2] |
| Molecular Formula | C14H12ClN | [2][3] |
| Molar Mass | 229.70 g/mol | [2][3] |
| Melting Point | 87 °C | [2] |
| Boiling Point | 116-121 °C (at 0.09 Torr) | [2] |
| Solubility | Slightly soluble in DMSO and Methanol | [2] |
| InChI | InChI=1S/C14H12ClN/c15-12-8-7-11-6-5-10-3-1-2-4-13(10)16-14(11)9-12/h1-4,7-9,16H,5-6H2 | [3] |
Synthesis of this compound
This compound is a crucial intermediate in the synthesis of the tricyclic antidepressant, Clomipramine.[4][5] Several synthetic routes have been reported, with a common pathway involving the modification of iminodibenzyl. A generalized workflow for a prevalent synthetic method is outlined below.
Experimental Protocol: Synthesis via Sandmeyer Reaction
A common laboratory-scale synthesis involves the diazotization of an amino-precursor followed by a Sandmeyer reaction.[6]
-
Diazotization: 3-amino-N-acetyliminodibenzyl is dissolved in a mixture of concentrated hydrochloric acid and water. The solution is cooled to 0-5°C. An aqueous solution of sodium nitrite is then added dropwise while maintaining the low temperature to form the diazonium salt.
-
Sandmeyer Reaction: A solution of cuprous chloride in concentrated hydrochloric acid is added to the diazonium salt solution. The reaction mixture is then warmed to approximately 60-65°C and stirred for several hours.
-
Isolation and Purification: The crude 5-acetyl-3-chloroiminodibenzyl is isolated by filtration and then purified by recrystallization from a suitable solvent, such as ethanol.
-
Hydrolysis: The acetyl group is removed by hydrolysis with an aqueous alkali metal hydroxide (e.g., NaOH) in a solvent like n-butanol at elevated temperatures (100-110°C) to yield the final product, this compound.[4]
Biological Activity and Molecular Mechanisms
Beyond its role as a synthetic intermediate, this compound has been shown to exhibit intrinsic biological activity. It has been identified as a dual inhibitor of soluble epoxide hydrolase (sHE) and 5-lipoxygenase (5-LOX).[7]
| Target Enzyme | IC50 Value |
| Soluble Epoxide Hydrolase (sHE) | 140 µM |
| 5-Lipoxygenase (5-LOX) | 6.5 µM |
Soluble Epoxide Hydrolase (sHE) Inhibition
Soluble epoxide hydrolase is an enzyme that metabolizes anti-inflammatory epoxy-fatty acids (EpFAs), such as epoxyeicosatrienoic acids (EETs), into their less active or potentially pro-inflammatory diol counterparts.[2] By inhibiting sHE, this compound can increase the bioavailability of EpFAs, thereby promoting anti-inflammatory and vasodilatory effects.
5-Lipoxygenase (5-LOX) Inhibition
5-Lipoxygenase is a key enzyme in the metabolic pathway that converts arachidonic acid into leukotrienes, which are potent mediators of inflammation.[4] Inhibition of 5-LOX by this compound can therefore lead to a reduction in the production of these pro-inflammatory molecules.
Potential DNA Interaction
Structurally related tricyclic compounds have been reported to interact with DNA.[7] While specific studies on the DNA interaction of this compound are not extensively detailed, its chemical structure suggests a potential for such interactions, possibly through intercalation or other binding modes. Further investigation using techniques such as thermal melting studies, circular dichroism, or DNase I footprinting would be necessary to elucidate the nature and extent of any DNA binding.
Experimental Protocols for Biological Assays
Soluble Epoxide Hydrolase (sHE) Inhibition Assay (Fluorometric)
This protocol outlines a general procedure for a high-throughput screening assay to determine the inhibitory activity of compounds against sHE.
-
Reagent Preparation:
-
Prepare an assay buffer (e.g., 25 mM BisTris-HCl, pH 7.0, containing 0.1 mg/mL BSA).
-
Reconstitute human recombinant sEH enzyme in the assay buffer.
-
Prepare a stock solution of the fluorescent substrate, such as (3-phenyl-oxiranyl)-acetic acid cyano-(6-methoxy-naphthalen-2-yl)-methyl ester (PHOME), in a suitable solvent (e.g., DMSO).
-
Prepare serial dilutions of this compound (and a known inhibitor as a positive control) in the assay buffer.
-
-
Assay Procedure (96-well or 384-well plate format):
-
Add the diluted sEH enzyme solution to each well.
-
Add the test compound solutions (including this compound dilutions, positive control, and a vehicle control) to the respective wells.
-
Pre-incubate the enzyme and compound mixture for a defined period (e.g., 5-15 minutes) at room temperature.
-
Initiate the enzymatic reaction by adding the diluted sEH substrate to all wells.
-
Measure the fluorescence kinetically or at a fixed endpoint using a microplate reader (e.g., excitation at 330 nm and emission at 465 nm for PHOME).
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.
-
Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a suitable dose-response curve.
-
5-Lipoxygenase (5-LOX) Inhibition Assay (Spectrophotometric)
This protocol describes a common method for assessing the inhibition of 5-LOX activity.
-
Reagent Preparation:
-
Prepare a buffer solution (e.g., 0.1 M phosphate buffer, pH 8.0).
-
Prepare a solution of 5-lipoxygenase (e.g., from potato or soybean) in the buffer and keep it on ice.
-
Prepare a substrate solution of linoleic acid in the buffer.
-
Prepare serial dilutions of this compound (and a known inhibitor like quercetin as a positive control) in a suitable solvent.
-
-
Assay Procedure:
-
In a quartz cuvette, mix the buffer, the 5-LOX enzyme solution, and the test compound solution.
-
Incubate the mixture for a short period (e.g., 10 minutes) at a controlled temperature (e.g., 25°C).
-
Initiate the reaction by adding the linoleic acid substrate solution.
-
Monitor the increase in absorbance at 234 nm for a set time (e.g., 5-6 minutes) using a spectrophotometer. This absorbance change corresponds to the formation of the conjugated diene product.
-
-
Data Analysis:
-
Determine the rate of reaction from the change in absorbance over time.
-
Calculate the percentage of inhibition for each concentration of the test compound compared to the control reaction without an inhibitor.
-
Calculate the IC50 value as described for the sHE assay.
-
References
- 1. Oxylipins in Atherosclerosis: Their Role in Inflammation, Diagnosis, and Therapeutic Perspectives [mdpi.com]
- 2. Targeting the soluble epoxide hydrolase pathway as a novel therapeutic approach for the treatment of pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The 5-lipoxygenase pathway: oxidative and inflammatory contributions to the Alzheimer’s disease phenotype - PMC [pmc.ncbi.nlm.nih.gov]
- 5. probiologists.com [probiologists.com]
- 6. atsjournals.org [atsjournals.org]
- 7. 5-Lipoxygenase Pathway, Dendritic Cells, and Adaptive Immunity - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 3-Chloroiminodibenzyl: Synthesis, Properties, and Application in Drug Development
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 3-Chloroiminodibenzyl, a key chemical intermediate in the synthesis of tricyclic antidepressants, most notably Clomipramine. This document details the physicochemical properties, molecular formula, and molecular weight of this compound. It further presents a compilation of detailed experimental protocols for its synthesis, catering to the needs of researchers and process chemists. While direct biological signaling pathways for this compound are not extensively documented, its critical role as a precursor in pharmaceutical manufacturing is elucidated through a detailed workflow for the synthesis of Clomipramine. This guide aims to serve as a valuable resource for professionals in the fields of medicinal chemistry, pharmacology, and drug development.
Physicochemical Properties and Molecular Structure
This compound, also known by its systematic IUPAC name 2-chloro-6,11-dihydro-5H-benzo[b][1]benzazepine, is a chlorinated derivative of iminodibenzyl.[2] Its chemical structure is foundational for the synthesis of a class of neurologically active compounds.
Table 1: Physicochemical Data of this compound
| Property | Value | Source(s) |
| Molecular Formula | C₁₄H₁₂ClN | [3][4] |
| Molecular Weight | 229.71 g/mol | [3] |
| CAS Number | 32943-25-2 | [3][4] |
| Appearance | White to off-white crystalline powder | [5] |
| Melting Point | 87-89 °C | [2] |
| Solubility | Soluble in methanol, ethanol, chloroform, and toluene. Sparingly soluble in water. | [5][6] |
Synthesis of this compound: Experimental Protocols
The synthesis of this compound is a multi-step process, often commencing from iminodibenzyl. The following protocols are derived from established patent literature and provide a detailed methodology for its preparation.
Synthesis of N-Acetyl-3-chloroiminodibenzyl
A common strategy involves the N-acetylation of iminodibenzyl followed by a chlorination step.
Experimental Protocol 1: Synthesis of N-Acetyl-3-chloroiminodibenzyl
This protocol describes the synthesis via acylation, nitration, reduction, and subsequent Sandmeyer reaction.
-
Step 1: Acylation and Nitration of Iminodibenzyl
-
In a 500 ml reaction flask, add 75 g of iminodibenzyl, 100 ml of acetic acid, 47 ml of acetic anhydride, and 0.7 ml of perchloric acid.
-
Heat the mixture to 105-110 °C and maintain for 3 hours.
-
Cool the reaction mixture to 20 °C.
-
Slowly add 25 ml of nitric acid (96%), maintaining the temperature at 20-25 °C over 2-3 hours.
-
After the addition is complete, continue stirring for 1 hour.
-
Remove the majority of the acetic acid under reduced pressure.
-
Pour the residue into cold water, filter the resulting solid, and recrystallize from toluene to obtain 3-nitro-N-acetyliminodibenzyl.
-
-
Step 2: Reduction of 3-Nitro-N-acetyliminodibenzyl
-
In a 500 ml reaction flask, add 30 g of 3-nitro-N-acetyliminodibenzyl, 300 ml of dehydrated alcohol, 1.0 g of anhydrous ferric chloride, and 3 g of activated carbon.
-
Heat the mixture to reflux and add 30 g of hydrazine hydrate dropwise over 2-3 hours.
-
Continue refluxing for an additional 3 hours.
-
Filter the hot solution and evaporate the solvent from the filtrate under reduced pressure.
-
Add water to the residue, filter, and dry the solid to yield 3-amino-N-acetyliminodibenzyl.
-
-
Step 3: Diazotization and Sandmeyer Reaction
-
In a 1000 ml reaction flask, add 35 g of 3-amino-N-acetyliminodibenzyl, 120 g of concentrated hydrochloric acid (30%), and 238 g of water.
-
Cool the mixture to 0 °C with stirring.
-
Slowly add a solution of 35 g of sodium nitrite in water, maintaining the reaction temperature between 3-15 °C.
-
After the addition, stir for 1 hour.
-
To the resulting diazonium salt solution, add 16 g of cuprous chloride and 175 g of concentrated hydrochloric acid.
-
Warm the mixture to 60-65 °C and react for 2 hours.
-
Cool the reaction to 10 °C and filter the crude product.
-
Recrystallize the crude product from 95% ethanol to obtain pure N-acetyl-3-chloroiminodibenzyl.
-
Hydrolysis of N-Acetyl-3-chloroiminodibenzyl to this compound
The final step to obtain this compound is the deacetylation of its N-acetylated precursor.
Experimental Protocol 2: Hydrolysis of N-Acetyl-3-chloroiminodibenzyl
-
A mixture of N-acetyl-3-chloroiminodibenzyl and potassium hydroxide in ethylene glycol is refluxed for 4 hours.
-
Water is then added, and the mixture is boiled for an additional hour.
-
After cooling, the solution is diluted with water and extracted with ether.
-
The ethereal solution is washed until neutral, dried over sodium sulfate, and the solvent is evaporated.
-
The residue is crystallized from benzine to yield pure this compound.
Application in the Synthesis of Clomipramine
This compound is a pivotal intermediate in the synthesis of Clomipramine, a tricyclic antidepressant used in the treatment of obsessive-compulsive disorder and major depressive disorder.[1]
Experimental Protocol 3: Synthesis of Clomipramine from this compound
-
3-Chloro-10,11-dihydro-5H-dibenz[b,f]azepine (this compound) is condensed with 3-(dimethylamino)propyl chloride.[1]
-
This reaction is carried out in the presence of a base, such as sodium hydroxide.[1]
-
The condensation yields the final Clomipramine molecule.
Biological Context and Signaling Pathways
Direct pharmacological activities and specific signaling pathways for this compound are not well-documented in publicly available literature. It is primarily recognized as a crucial synthetic intermediate and is also identified as a metabolite and impurity of Clomipramine.[7][8]
The therapeutic effects of Clomipramine, the downstream product of this compound, are attributed to its ability to inhibit the reuptake of serotonin and norepinephrine in the synaptic cleft, thereby increasing the concentration of these neurotransmitters.[9][10] This action on monoamine transporters is a hallmark of tricyclic antidepressants. The metabolism of Clomipramine in the liver involves cytochrome P450 enzymes, which can lead to the formation of various metabolites.[11][12]
Visualized Workflow: Synthesis of Clomipramine
The following diagram illustrates the key steps in the synthesis of Clomipramine, highlighting the central role of this compound.
Caption: Synthetic pathway of Clomipramine from Iminodibenzyl.
Conclusion
This compound is a compound of significant interest in the pharmaceutical industry, primarily due to its indispensable role as a precursor in the synthesis of Clomipramine and other related tricyclic antidepressants. This guide has provided a detailed summary of its chemical properties, along with comprehensive, step-by-step protocols for its synthesis. While the direct biological activity of this compound remains an area for potential future investigation, its importance in the production of life-saving medications is well-established. The information presented herein is intended to support the ongoing research and development efforts of scientists and professionals in the pharmaceutical sciences.
References
- 1. ijnc.ir [ijnc.ir]
- 2. This compound | C14H12ClN | CID 118364 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. scbt.com [scbt.com]
- 4. synthinkchemicals.com [synthinkchemicals.com]
- 5. CN111892538B - High-purity clomipramine hydrochloride and preparation method thereof - Google Patents [patents.google.com]
- 6. Clinical pharmacokinetics of clomipramine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pharmaffiliates.com [pharmaffiliates.com]
- 8. 3-Chloro-10,11-dihydro-5H-dibenzo[b,f]azepine | 32943-25-2 [chemicalbook.com]
- 9. go.drugbank.com [go.drugbank.com]
- 10. Clomipramine | C19H23ClN2 | CID 2801 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. ClinPGx [clinpgx.org]
- 12. openriver.winona.edu [openriver.winona.edu]
A Comprehensive Technical Guide to 3-Chloroiminodibenzyl
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Chloroiminodibenzyl, also known by its systematic name 3-Chloro-10,11-dihydro-5H-dibenz[b,f]azepine, is a tricyclic organic compound. It is a crucial intermediate in the synthesis of the tricyclic antidepressant Clomipramine and is also recognized as a significant impurity in the final drug product, designated as Clomipramine EP Impurity F.[1][2][3] This guide provides an in-depth overview of its chemical properties, synthesis, analytical characterization, and what is known about its biological relevance.
Alternate Names and Identification
Proper identification of chemical compounds is critical in research and development. This compound is known by several synonyms, which are essential to recognize when reviewing literature and sourcing materials.
| Identifier | Value | Citation |
| Systematic Name | 3-Chloro-10,11-dihydro-5H-dibenz[b,f]azepine | [2] |
| Common Synonym | This compound | [2] |
| CAS Number | 32943-25-2 | [2] |
| Molecular Formula | C₁₄H₁₂ClN | [2] |
| Molecular Weight | 229.71 g/mol | [2] |
| Other Names | Clomipramine EP Impurity F, Carbamazepine Impurity | [1][2] |
Physicochemical Properties
Understanding the physicochemical properties of this compound is fundamental for its handling, formulation, and analysis.
| Property | Value | Citation |
| Melting Point | 87-89 °C | [4] |
| Boiling Point | 116-121 °C at 0.09 Torr | [5] |
| Solubility | <0.5 µg/mL at pH 7.4 | [2] |
| Appearance | Pale Yellow Solid | [3] |
Synthesis of this compound
The synthesis of this compound is a multi-step process, with several reported methods. A common and well-documented route involves the synthesis of the intermediate 5-acetyl-3-chloroiminodibenzyl, followed by hydrolysis.
Experimental Protocol: Synthesis of 5-acetyl-3-chloroiminodibenzyl
This protocol is based on the Sandmeyer reaction of an amino precursor.
-
Diazotization:
-
In a reaction vessel, suspend 3-amino-N-acetyliminodibenzyl (35g) in a mixture of concentrated hydrochloric acid (105g) and water (238g).
-
Cool the mixture to 0°C with stirring.
-
Slowly add a 30% aqueous solution of sodium nitrite (35g) while maintaining the temperature between -5°C and 0°C.
-
Continue stirring for 1 hour after the addition is complete.[6]
-
-
Sandmeyer Reaction:
-
In a separate vessel, prepare a solution of cuprous chloride (15g) in concentrated hydrochloric acid (175g).
-
Add the previously prepared diazonium salt solution to the cuprous chloride solution.
-
Warm the reaction mixture to 60-65°C and maintain for 2 hours.
-
Cool the mixture to 10°C and collect the crude product by filtration.[6]
-
-
Purification:
-
Recrystallize the crude product from 95% ethanol to yield pure 5-acetyl-3-chloroiminodibenzyl.
-
Expected yield: approximately 70.5%.
-
Melting point: 124-126°C.[6]
-
Experimental Protocol: Hydrolysis to this compound
The final step is the removal of the acetyl group.
-
Hydrolysis:
-
Reflux 5-acetyl-3-chloroiminodibenzyl with potassium hydroxide in ethylene glycol for 4 hours.
-
Add water and continue boiling for an additional hour.
-
After cooling, dilute the mixture with water and extract with ether.[4]
-
-
Purification:
-
Wash the etheral solution until neutral, dry over sodium sulfate, and evaporate the solvent.
-
Recrystallize the residue from benzine to obtain pure this compound.
-
Melting point: 87-89°C.[4]
-
Synthesis Workflow
Caption: Synthetic pathway for this compound.
Analytical Characterization
A suite of analytical techniques is employed to confirm the identity and purity of this compound, particularly in its role as a pharmaceutical impurity.
| Technique | Key Findings | Citation |
| GC-MS | Molecular ion peak at m/z 229 and a characteristic isotopic peak at m/z 231. | [2] |
| ¹H-NMR | Spectra are available for confirmation of the chemical structure. | [2] |
| IR Spectroscopy | Provides information on the functional groups present in the molecule. | [2] |
| HPLC | Used for the quantification of purity and as a stability-indicating method. | [1] |
Biological Relevance and Signaling Pathways
Currently, there is a lack of specific studies in the public domain detailing the biological activity, pharmacology, or toxicology of this compound itself. Its primary significance in the context of drug development is as a process-related impurity and potential degradant of Clomipramine.[1]
Given its structural similarity to the core of tricyclic antidepressants, it is plausible that this compound could interact with monoamine transporters, such as the serotonin transporter (SERT) and the norepinephrine transporter (NET). However, without experimental data, its affinity and activity at these transporters remain uncharacterized.
The parent drug, Clomipramine, is a potent inhibitor of both SERT and NET.[7] Its therapeutic effect is believed to be mediated by the blockade of these transporters, which increases the concentration of serotonin and norepinephrine in the synaptic cleft.[8]
Potential Interaction with Cytochrome P450 Enzymes
The metabolism of tricyclic antidepressants, including Clomipramine, is primarily mediated by the cytochrome P450 (CYP) enzyme system in the liver.[7] Key enzymes involved include CYP2D6, CYP2C19, and CYP3A4.[9][10] While the metabolism of this compound has not been specifically studied, its dibenzazepine core suggests it could be a substrate for these enzymes.
Logical Relationship of Clomipramine's Action
Caption: Simplified mechanism of action of Clomipramine.
Conclusion
This compound is a well-characterized compound from a chemical and analytical perspective, with established synthetic routes. Its primary relevance to the pharmaceutical industry is as a key starting material and a monitored impurity in the production of Clomipramine. While its own pharmacological profile is not extensively documented, its structural relationship to a major class of antidepressants warrants consideration of its potential biological activities. Further research is needed to elucidate any specific interactions with biological targets and to fully understand its toxicological profile.
References
- 1. synthinkchemicals.com [synthinkchemicals.com]
- 2. This compound | C14H12ClN | CID 118364 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. scbt.com [scbt.com]
- 4. US3056776A - Process for the production of a new - Google Patents [patents.google.com]
- 5. chembk.com [chembk.com]
- 6. CN102010349A - Method for synthesizing 3-chloro-N-acetyliminodibenzyl - Google Patents [patents.google.com]
- 7. Clomipramine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Antidepressant-induced internalization of the serotonin transporter in serotonergic neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Biochemistry, Cytochrome P450 - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Cytochrome P450 Enzymes and Drug Metabolism in Humans - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Analytical Detection of 3-Chloroiminodibenzyl
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the analytical detection of 3-Chloroiminodibenzyl, a key intermediate in the synthesis of the tricyclic antidepressant Clomipramine. The following methods are described: High-Performance Liquid Chromatography (HPLC) for quantitative analysis and Gas Chromatography-Mass Spectrometry (GC-MS) for identification and confirmation.
High-Performance Liquid Chromatography (HPLC)
HPLC is a robust and widely used technique for the quantification of pharmaceutical impurities. The following protocol is a comprehensive method for the analysis of this compound, often identified as Clomipramine EP Impurity F.[1]
Experimental Protocol: HPLC
a. Instrumentation and Chromatographic Conditions:
| Parameter | Specification |
| HPLC System | Waters Alliance 2695 with 2489 UV Detector or equivalent |
| Column | Inertsil ODS-3 C18 (250 mm x 4.6 mm, 5 µm) |
| Mobile Phase A | 0.1% Orthophosphoric Acid in Water (pH adjusted to 3.2 with Triethylamine)[2] |
| Mobile Phase B | Acetonitrile[2] |
| Gradient Program | Time (min) / %B: 0/30, 5/30, 10/80, 12/80, 15/30, 20/30[2] |
| Flow Rate | 1.0 mL/min[2] |
| Column Temperature | 25°C[2] |
| Detector Wavelength | 220 nm[2] |
| Injection Volume | 10 µL[2] |
b. Reagent and Sample Preparation:
-
Mobile Phase Preparation:
-
Standard Solution Preparation (Example Concentration):
-
Accurately weigh approximately 10 mg of this compound reference standard into a 100 mL volumetric flask.
-
Dissolve and dilute to volume with a suitable diluent (e.g., a mixture of Mobile Phase A and B, 50:50 v/v). This yields a stock solution of 100 µg/mL.
-
Prepare working standards by further diluting the stock solution to the desired concentration range for calibration (e.g., 0.1 - 10 µg/mL).
-
-
Sample Solution Preparation:
-
Accurately weigh a sample containing this compound.
-
Dissolve the sample in the diluent to achieve a theoretical concentration within the calibration range.
-
Filter the sample solution through a 0.45 µm syringe filter before injection.
-
c. Data Analysis and Quantification:
-
Construct a calibration curve by plotting the peak area of the this compound standard against its concentration.
-
Determine the concentration of this compound in the sample by comparing its peak area to the calibration curve.
-
Method validation should be performed according to ICH guidelines, assessing parameters such as linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).[2]
Quantitative Data Summary: HPLC Method Validation
The following table summarizes typical validation parameters for an HPLC method for related substances of tricyclic antidepressants, which can be applied to this compound.
| Validation Parameter | Typical Acceptance Criteria (as per ICH) | Example Performance Data |
| Linearity (Correlation Coefficient, r²) | ≥ 0.99[2] | > 0.999 |
| Accuracy (% Recovery) | 98.0% - 102.0%[3] | 98.5% - 101.5% |
| Precision (RSD%) | ≤ 2.0%[2] | < 1.5% |
| Limit of Detection (LOD) | Signal-to-Noise Ratio of 3:1 | Typically in the ng/mL range |
| Limit of Quantification (LOQ) | Signal-to-Noise Ratio of 10:1 | Typically in the ng/mL range |
HPLC Workflow Diagram
Caption: Workflow for the quantitative analysis of this compound by HPLC.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the identification and confirmation of volatile and semi-volatile compounds. It provides both chromatographic separation and mass spectral data for structural elucidation.
Experimental Protocol: GC-MS
a. Instrumentation and Chromatographic Conditions:
| Parameter | Specification |
| GC-MS System | Agilent 6890 GC with 5975 MS detector or equivalent |
| Column | DB-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent[4] |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min[4] |
| Injector Temperature | 250°C |
| Injection Mode | Splitless |
| Oven Temperature Program | Initial temperature of 150°C, hold for 2 minutes, ramp at 10°C/min to 280°C, hold for 10 minutes. |
| MS Ion Source Temp. | 230°C |
| MS Quadrupole Temp. | 150°C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Scan Range | m/z 40 - 450 |
b. Reagent and Sample Preparation:
-
Solvent: Use high-purity solvents such as dichloromethane or ethyl acetate for sample dissolution.
-
Standard Solution Preparation:
-
Prepare a stock solution of this compound reference standard (e.g., 1 mg/mL) in a suitable solvent.
-
Prepare a working standard for injection (e.g., 10 µg/mL) by diluting the stock solution.
-
-
Sample Solution Preparation:
-
Dissolve the sample containing this compound in the chosen solvent to a concentration suitable for GC-MS analysis (typically in the µg/mL range).
-
If the sample matrix is complex, a liquid-liquid extraction or solid-phase extraction (SPE) may be necessary to remove interferences.
-
c. Data Analysis and Identification:
-
The primary identification is based on the retention time of the analyte, which should match that of the reference standard.
-
Confirmation of identity is achieved by comparing the mass spectrum of the sample peak with the mass spectrum of the reference standard. Key fragment ions for this compound should be present.
Mass Spectral Data
| Ion Type | m/z Values |
| Molecular Ion [M]⁺ | 229, 231 (due to chlorine isotope) |
| Key Fragment Ions | 214, 194, 178, 165 |
GC-MS Workflow Diagram
Caption: Workflow for the identification of this compound by GC-MS.
Disclaimer: The provided protocols are intended as a guide and may require optimization for specific instrumentation and sample matrices. Method validation is essential for ensuring accurate and reliable results in a regulated environment.
References
Application Notes and Protocols: 3-Chloroiminodibenzyl as a Reference Standard in Chromatography
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Chloroiminodibenzyl (CID), also known as Clomipramine EP Impurity F, is a critical reference standard for the accurate identification and quantification of impurities in clomipramine hydrochloride and related pharmaceutical formulations.[1] As a key intermediate in the synthesis of clomipramine, its presence in the final drug product must be carefully monitored to ensure safety and efficacy.[2] This document provides detailed application notes and protocols for the use of this compound as a reference standard in chromatographic analyses, primarily focusing on High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) techniques.
Chemical and Physical Properties
| Property | Value | Reference |
| CAS Number | 32943-25-2 | [1] |
| Molecular Formula | C₁₄H₁₂ClN | [1] |
| Molecular Weight | 229.70 g/mol | [1] |
| IUPAC Name | 3-chloro-10,11-dihydro-5H-dibenzo[b,f]azepine | [1] |
| Synonyms | Clomipramine EP Impurity F, 3-Chloro-10,11-dihydro-5H-dibenz[b,f]azepine | [1] |
Application in Chromatography
This compound is primarily used as a certified reference material (CRM) or a reference standard in various chromatographic methods to:
-
Identify and quantify this compound as a specific impurity in clomipramine hydrochloride active pharmaceutical ingredients (APIs) and finished drug products.
-
Develop and validate stability-indicating analytical methods for clomipramine, capable of separating the active ingredient from its potential degradation products and process-related impurities.[3]
-
Monitor the purity of starting materials and intermediates during the synthesis of clomipramine.[2][4]
Experimental Protocols
The following protocols are examples based on published analytical methods for clomipramine and its related substances. These methods should be validated by the end-user for their specific application and instrumentation.
High-Performance Liquid Chromatography (HPLC) Method for Impurity Profiling
This method is designed for the separation and quantification of this compound and other related impurities in clomipramine hydrochloride.
Chromatographic Conditions:
| Parameter | Condition |
| Column | BDS Hypersil C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | 2 g/L Tetrabutyl Ammonium Hydrogen Sulphate (TBAS) in Water (pH 2.5 adjusted with orthophosphoric acid) : Methanol (40:60 v/v)[5] |
| Flow Rate | 1.2 mL/min[5] |
| Injection Volume | 10 µL[4] |
| Column Temperature | 25°C[4] |
| UV Detection | 252 nm[5] |
| Run Time | Approximately 20 minutes |
Preparation of Solutions:
-
Diluent: Mobile phase
-
Standard Stock Solution (this compound): Accurately weigh and dissolve an appropriate amount of this compound reference standard in the diluent to obtain a known concentration (e.g., 50 µg/mL).
-
Calibration Standards: Prepare a series of calibration standards by diluting the Standard Stock Solution with the diluent to cover the desired concentration range (e.g., 0.7 - 4.5 µg/mL).[5]
-
Sample Solution (Clomipramine HCl): Accurately weigh and dissolve the clomipramine HCl sample in the diluent to a suitable concentration (e.g., 1000 µg/mL).
Method Validation Parameters (Example Data):
The following table summarizes typical validation data for a similar HPLC method for clomipramine and its impurities.
| Parameter | This compound (as an impurity) |
| Linearity Range | 0.7 - 4.5 µg/mL[5] |
| Correlation Coefficient (r²) | > 0.999[5] |
| Accuracy (% Recovery) | Typically 98-102% |
| Precision (% RSD) | < 2% |
| Limit of Detection (LOD) | To be determined by the user |
| Limit of Quantification (LOQ) | To be determined by the user |
Gas Chromatography-Mass Spectrometry (GC-MS) Method
This method is suitable for the identification and confirmation of this compound.
Chromatographic and Spectrometric Conditions:
| Parameter | Condition |
| Column | HP-5MS, 30 m x 0.25 mm i.d., 0.25 µm film thickness[6] |
| Carrier Gas | Helium at a constant flow rate of 1.0 mL/min[6] |
| Injection Mode | Split (e.g., 100:1 split ratio)[6] |
| Injection Volume | 2 µL[6] |
| Oven Temperature Program | Initial temperature of 60°C, ramp to 170°C at 10°C/min, then ramp to 280°C at 20°C/min and hold for 1 minute.[6] |
| Ionization Mode | Electron Ionization (EI) at 70 eV[6] |
| Mass Analyzer | Quadrupole or Time-of-Flight |
| Scan Range | 50-550 amu |
Preparation of Solutions:
-
Solvent: Methanol
-
Standard Solution: Prepare a solution of this compound reference standard in methanol at a concentration of approximately 1 mg/mL.[6]
-
Sample Solution: Prepare the sample solution in methanol at a similar concentration.
Expected GC-MS Data:
A patent for the preparation of this compound reported the following GC analysis results for a synthesized batch, demonstrating the utility of GC in purity assessment.[2]
| Compound | Percentage (%) |
| Iminodibenzyl | 0.050 |
| 5-Acetyliminodibenzyl | 0.044 |
| 5-Acetyl-3-chloroiminodibenzyl | 0.085 |
| This compound | 99.18 |
| 3,7-Dichloroiminodibenzyl | 0.069 |
| 3-Chloroiminostilbene | Nil |
Visualizations
Caption: HPLC analysis workflow for this compound.
Caption: Role of this compound in synthesis and analysis.
Conclusion
This compound is an indispensable reference standard for ensuring the quality and safety of clomipramine hydrochloride. The provided HPLC and GC-MS protocols offer a robust starting point for developing and validating analytical methods for impurity profiling. Proper use of this reference standard is crucial for regulatory compliance and for delivering high-quality pharmaceutical products to patients. Researchers should ensure that any method is fully validated for its intended use according to ICH guidelines.
References
- 1. This compound | C14H12ClN | CID 118364 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Process For The Preparation Of 3 Chloroiminodibenzyl [quickcompany.in]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. ijper.org [ijper.org]
- 5. ajpaonline.com [ajpaonline.com]
- 6. e-space.mmu.ac.uk [e-space.mmu.ac.uk]
Application Notes and Protocols for 3-Chloroiminodibenzyl
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed guidelines for the safe handling, storage, and use of 3-Chloroiminodibenzyl (CAS No. 32943-25-2), a key intermediate in the synthesis of pharmaceuticals, such as the tricyclic antidepressant clomipramine.[1] Adherence to these protocols is crucial for ensuring personnel safety, maintaining the integrity of the compound, and achieving reliable experimental outcomes.
Section 1: Chemical and Physical Properties
This compound is a solid organic compound with the molecular formula C₁₄H₁₂ClN.[2] Its purity and consistent quality are critical for its use in pharmaceutical synthesis.[1] A summary of its key physicochemical properties is presented in the table below.
| Property | Value | Source |
| Molecular Weight | 229.70 g/mol | [2][3] |
| Appearance | Pale Yellow Solid | [4] |
| Melting Point | 85-89 °C | [5] |
| Boiling Point | 116-121 °C at 0.09 Torr | [6] |
| Solubility | DMSO (Slightly), Methanol (Slightly), <0.5 µg/mL in water at pH 7.4 | [2] |
| Flash Point | 163.7 °C | [6] |
| Vapor Pressure | 5.5 x 10⁻⁵ mmHg at 25 °C | [6] |
Section 2: Safety and Hazard Information
Based on the Globally Harmonized System (GHS), this compound is classified with the following hazards:
-
H302: Harmful if swallowed.[2]
-
H312: Harmful in contact with skin.[5]
-
H315: Causes skin irritation.[5]
-
H319: Causes serious eye irritation.[5]
-
H332: Harmful if inhaled.[5]
-
H335: May cause respiratory irritation.[5]
-
H410: Very toxic to aquatic life with long lasting effects.[2][5]
It is imperative to handle this compound with appropriate personal protective equipment (PPE) and in a well-ventilated area.
Section 3: Handling and Storage Procedures
Personal Protective Equipment (PPE)
When handling this compound, the following PPE is mandatory:
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Chemically resistant gloves (e.g., nitrile rubber). Gloves should be inspected for degradation before and during use.
-
Body Protection: A lab coat or chemical-resistant apron. Overalls may be necessary for larger quantities.
-
Respiratory Protection: For operations that may generate dust, a NIOSH-approved respirator is recommended.
Storage
Proper storage is essential to maintain the stability and purity of this compound.
-
General Storage: Store in a cool, dry, and well-ventilated area.[5]
-
Container: Keep in the original, tightly sealed container.[5] Protect containers from physical damage and check regularly for leaks.[5]
-
Incompatible Materials: Store away from strong oxidizing agents and incompatible foodstuff containers.[5]
-
Large Quantities: For major quantities, consider storage in a bunded area to prevent environmental contamination in case of a spill.[5]
The following diagram outlines the general workflow for safe handling and storage.
Caption: General workflow for handling and storage.
Section 4: Experimental Protocols
Protocol for Preparing a Stock Solution
-
Preparation: Perform all operations within a chemical fume hood. Ensure all necessary PPE is worn.
-
Weighing: Tare a clean, dry weighing vessel on an analytical balance. Carefully add the desired amount of this compound to the vessel and record the weight.
-
Dissolution: Transfer the weighed solid to a volumetric flask of the appropriate size.
-
Solvent Addition: Add a small amount of the desired solvent (e.g., DMSO or Methanol) to the flask and swirl gently to dissolve the solid.
-
Final Volume: Once the solid is completely dissolved, add the solvent to the calibration mark of the volumetric flask.
-
Mixing: Cap the flask and invert several times to ensure a homogeneous solution.
-
Storage: Label the solution clearly with the compound name, concentration, solvent, and date of preparation. Store appropriately, protected from light if necessary.
Protocol for Accidental Spills
-
Evacuate: Evacuate non-essential personnel from the immediate area.
-
Ventilate: Ensure the area is well-ventilated.
-
Containment: For a solid spill, carefully sweep up the material to avoid generating dust. For a liquid spill, use an inert absorbent material.
-
Cleanup: Place the spilled material and any contaminated absorbent into a sealed, labeled container for hazardous waste disposal.
-
Decontamination: Clean the spill area with an appropriate solvent and then with soap and water.
-
Waste Disposal: Dispose of all contaminated materials as hazardous waste according to institutional and local regulations.
The logical relationship for spill response is illustrated below.
Caption: Logical flow for spill response.
Protocol for Waste Disposal
All waste containing this compound, including empty containers, must be treated as hazardous waste.
-
Segregation: Collect all this compound waste in a designated, sealed, and clearly labeled hazardous waste container. Do not mix with incompatible wastes.
-
Container Rinsing: The first rinse of any container that held this compound must be collected and disposed of as hazardous waste. For highly toxic compounds (LD50 < 50mg/kg), the first three rinses should be collected.
-
Disposal: Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office. Follow all local, state, and federal regulations for hazardous waste disposal.
Section 5: Stability and Degradation
There is limited publicly available quantitative data on the long-term stability, thermal degradation, hydrolytic stability, and photostability of this compound. It is considered stable under recommended storage conditions.[5] However, users should be aware of potential degradation under harsh conditions such as high temperatures, extreme pH, and exposure to UV light. It is recommended that researchers perform their own stability studies for their specific experimental conditions and applications.
Section 6: Synthesis and Purification Overview
This compound is an intermediate in the synthesis of clomipramine. Various synthetic routes have been described, often involving the chlorination of an iminodibenzyl precursor. One common method involves the diazotization of an amino-iminodibenzyl derivative followed by a Sandmeyer-type reaction. Purification is typically achieved through recrystallization from solvents such as ethanol or by fractional distillation under high vacuum. The purity of the final product is often assessed using techniques like Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC).
References
- 1. nbinno.com [nbinno.com]
- 2. This compound | C14H12ClN | CID 118364 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Process For The Preparation Of 3 Chloroiminodibenzyl [quickcompany.in]
- 4. CN104876870A - Synthetic method of clomipramine hydrochloride intermediate - Google Patents [patents.google.com]
- 5. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 6. chembk.com [chembk.com]
Safe laboratory practices for working with 3-Chloroiminodibenzyl
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the safe handling and use of 3-Chloroiminodibenzyl (CAS No. 32943-25-2), a key intermediate in the synthesis of tricyclic antidepressants, notably Clomipramine.[1][2] Adherence to these guidelines is crucial to ensure personnel safety and experimental integrity.
Chemical and Physical Properties
This compound, also known as 3-chloro-10,11-dihydro-5H-dibenzo[b,f]azepine, is a light yellow solid.[3] A summary of its key physical and chemical properties is presented in Table 1.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₄H₁₂ClN | [4] |
| Molecular Weight | 229.7 g/mol | [4] |
| Appearance | Light yellow solid | [3] |
| Melting Point | 87 °C | [3] |
| Boiling Point | 116-121 °C at 0.09 Torr | [3] |
| Solubility | Soluble in DMSO and Methanol (Slightly) | [3] |
| Flash Point | 163.7 °C | [3] |
Safety and Hazard Information
This compound is a hazardous substance and must be handled with appropriate precautions. The primary hazards are summarized in Table 2.
Table 2: Summary of Hazard Classifications for this compound
| Hazard Classification | GHS Category | Hazard Statement |
| Acute Oral Toxicity | Category 4 | H302: Harmful if swallowed.[4][5] |
| Acute Dermal Toxicity | Category 4 | H312: Harmful in contact with skin.[5] |
| Acute Inhalation Toxicity | Category 4 | H332: Harmful if inhaled.[5] |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation.[5] |
| Serious Eye Damage/Irritation | Category 2 | H319: Causes serious eye irritation.[5] |
| Respiratory Sensitization | Category 3 | H335: May cause respiratory irritation.[5] |
| Skin Sensitization | Category 1B | H317: May cause an allergic skin reaction.[5] |
| Hazardous to the Aquatic Environment (Acute) | Category 1 | H400: Very toxic to aquatic life.[4] |
| Hazardous to the Aquatic Environment (Chronic) | Category 1 | H410: Very toxic to aquatic life with long lasting effects.[4][5] |
Quantitative Toxicity Data
Specific LD50 and LC50 values for this compound are not widely available. The acute toxicity is categorized based on the Globally Harmonized System (GHS) criteria. The Acute Toxicity Estimate (ATE) for oral toxicity is provided in Table 3.
Table 3: Quantitative Acute Toxicity Data for this compound
| Route of Exposure | Species | Toxicity Value |
| Oral | Not specified | ATE = 500 mg/kg bodyweight |
Personal Protective Equipment (PPE)
Appropriate PPE must be worn at all times when handling this compound.
-
Hand Protection: Wear chemical-resistant gloves (e.g., nitrile rubber) that have been tested to meet standards such as ASTM D6978.
-
Eye and Face Protection: Use chemical safety goggles and a face shield where splashing is a risk. Eye and face protection should comply with EN166 or OSHA 29 CFR 1910.133 standards.
-
Skin and Body Protection: Wear a long-sleeved, impermeable laboratory coat that closes in the front, along with appropriate shoe covers.
-
Respiratory Protection: Work in a well-ventilated area, preferably within a chemical fume hood. If dust or aerosols are generated, use a NIOSH-approved respirator.
Safe Handling and Storage Protocols
Handling
-
Engineering Controls: All work with this compound should be conducted in a well-ventilated laboratory, ideally within a certified chemical fume hood.
-
Personal Hygiene: Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly with soap and water after handling the compound.
-
Spill Management: In case of a spill, avoid generating dust. Clean up spills immediately using dry cleanup procedures. Wear appropriate PPE during cleanup. Place spilled material in a sealed, labeled container for disposal.
Storage
-
Container: Store in the original, tightly sealed container.
-
Conditions: Keep in a cool, dry, and well-ventilated place.
-
Incompatibilities: Store away from strong oxidizing agents.
Experimental Protocols
Protocol for Preparation of a Stock Solution
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
-
Preparation: Ensure all necessary PPE is worn. Perform all operations within a chemical fume hood.
-
Weighing: Tare a clean, dry vial on an analytical balance. Carefully weigh the desired amount of this compound (e.g., 2.297 mg for 1 mL of a 10 mM solution) into the vial.
-
Dissolution: Add the calculated volume of anhydrous DMSO to the vial.
-
Mixing: Cap the vial securely and vortex or sonicate at room temperature until the solid is completely dissolved.
-
Storage: Store the stock solution at -20°C, protected from light.
Protocol for Use in Chemical Synthesis (Example: Synthesis of Clomipramine)
This compound is a key intermediate in the synthesis of Clomipramine.[1][2] The following is a generalized protocol for the alkylation of this compound.
-
Reaction Setup: In a fume hood, add this compound to a solution of a suitable base (e.g., sodium amide) in an appropriate solvent (e.g., dry DMF).
-
Addition of Alkylating Agent: While stirring, slowly add the alkylating agent (e.g., 3-dimethylaminopropyl chloride) to the reaction mixture.
-
Reaction Monitoring: Monitor the reaction progress by a suitable analytical technique (e.g., TLC or LC-MS).
-
Workup: Once the reaction is complete, quench the reaction mixture with water and extract the product with an organic solvent.
-
Purification: Purify the crude product by a suitable method, such as column chromatography or recrystallization.
Visualizations
Synthesis Pathway of Clomipramine from this compound
The following diagram illustrates the synthetic conversion of this compound to Clomipramine.
Caption: Synthesis of Clomipramine from this compound.
Experimental Workflow for Handling this compound
The diagram below outlines a general workflow for safely handling this compound in a laboratory setting.
Caption: General laboratory workflow for this compound.
References
- 1. sds.edqm.eu [sds.edqm.eu]
- 2. 32943-25-2 CAS MSDS (3-Chloro-10,11-dihydro-5H-dibenzo[b,f]azepine) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 3. This compound | C14H12ClN | CID 118364 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 5. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
Application Notes and Protocols: The Role of 3-Chloroiminodibenzyl in Central Nervous System Disorder Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Chloroiminodibenzyl (3-Cl-IDB) is a tricyclic heterocyclic compound that serves as a critical intermediate in the synthesis of the potent tricyclic antidepressant (TCA), Clomipramine.[1] While not directly used in therapeutic applications for Central Nervous System (CNS) disorders, its significance lies in being a pivotal precursor for a drug with well-established efficacy in treating conditions such as Obsessive-Compulsive Disorder (OCD) and Major Depressive Disorder (MDD).[2][3] These application notes provide a comprehensive overview of the utility of this compound in the context of developing CNS-active pharmaceuticals, with a focus on the synthesis, mechanism of action, and therapeutic applications of its primary derivative, Clomipramine.
Application 1: Synthesis of Clomipramine
This compound is the foundational scaffold for the synthesis of Clomipramine. The process involves the alkylation of the secondary amine of this compound with 3-(dimethylamino)propyl chloride.[4] This reaction is a cornerstone for researchers and pharmaceutical chemists working on the development and manufacturing of Clomipramine and related tricyclic antidepressants.
Experimental Protocol: Synthesis of Clomipramine from this compound
Materials:
-
This compound
-
3-(Dimethylamino)propyl chloride
-
Sodium hydroxide (or other suitable base)
-
Toluene (or other suitable solvent)
-
Apparatus for chemical synthesis (reflux condenser, heating mantle, etc.)
Procedure:
-
Dissolve this compound in a suitable solvent such as toluene in a reaction vessel.
-
Add a base, for example, sodium hydroxide, to the solution.
-
Slowly add 3-(dimethylamino)propyl chloride to the reaction mixture.
-
Heat the mixture under reflux for several hours to facilitate the condensation reaction.
-
After the reaction is complete, cool the mixture and proceed with standard workup procedures, which may include washing with water and extraction of the organic layer.
-
Purify the crude Clomipramine product through techniques such as recrystallization or chromatography to obtain the final, high-purity compound.[4]
Application 2: Investigating the Pharmacology of Tricyclic Antidepressants
The synthesis of Clomipramine from this compound enables further investigation into the pharmacology of TCAs. Clomipramine is a potent inhibitor of serotonin and norepinephrine reuptake, with a higher affinity for the serotonin transporter (SERT) compared to the norepinephrine transporter (NET).[3][5] This dual-action mechanism is believed to be responsible for its antidepressant and anti-obsessional effects.[5][6]
Mechanism of Action of Clomipramine
Clomipramine primarily functions by blocking the reuptake of serotonin and norepinephrine from the synaptic cleft back into the presynaptic neuron. This leads to an increased concentration of these neurotransmitters in the synapse, enhancing neurotransmission.[5] Its potent effect on serotonin reuptake is considered particularly important for its efficacy in treating OCD.[5][6] Additionally, Clomipramine interacts with other receptors, including histamine H1, alpha-1 adrenergic, and muscarinic acetylcholine receptors, which contribute to its side effect profile.[5]
Quantitative Data: Receptor Binding Profile of Clomipramine
| Receptor/Transporter | Binding Affinity (Ki, nM) | Reference |
| Serotonin Transporter (SERT) | 0.14 | [5] |
| Norepinephrine Transporter (NET) | 28 | [5] |
| Histamine H1 Receptor | 31 | [5] |
| Alpha-1 Adrenergic Receptor | 13 | [5] |
| Muscarinic Acetylcholine Receptor | 37 | [5] |
Application 3: Preclinical and Clinical Studies in CNS Disorders
The availability of Clomipramine, synthesized from this compound, has been instrumental in conducting numerous preclinical and clinical studies to understand and treat various CNS disorders.
Obsessive-Compulsive Disorder (OCD)
Clomipramine is considered a gold standard for the pharmacological treatment of OCD and is FDA-approved for this indication in adults and children 10 years of age and older.[7][8][9] Clinical trials have consistently demonstrated its superiority over placebo and many other antidepressants in reducing the symptoms of OCD.[10]
Major Depressive Disorder (MDD)
Clomipramine is also an effective treatment for major depressive disorder, particularly in cases that are resistant to other treatments.[11] Its broad neurochemical profile contributes to its robust antidepressant effects.
Other CNS Applications
Off-label uses for Clomipramine include the treatment of panic disorder, chronic pain, and cataplexy associated with narcolepsy.[3]
Quantitative Data: Clinical Efficacy of Clomipramine in OCD
| Study | Comparator | Primary Outcome Measure | Result | Reference |
| Meta-analysis | Fluoxetine, Fluvoxamine, Sertraline | Yale-Brown Obsessive Compulsive Scale (Y-BOCS) | Clomipramine was significantly more effective in reducing OCD symptoms. | [6] |
| Double-blind trial | Placebo | Y-BOCS | Clomipramine showed a statistically significant reduction in Y-BOCS scores compared to placebo. | [10] |
Visualizations
Synthesis of Clomipramine from this compound
Caption: Synthetic pathway of Clomipramine from this compound.
Mechanism of Action of Clomipramine at the Synapse
Caption: Clomipramine blocks serotonin and norepinephrine reuptake.
Conclusion
This compound is an indispensable molecule in the field of CNS drug discovery and development. Its primary application as a key intermediate in the synthesis of Clomipramine has enabled extensive research into the pathophysiology and treatment of OCD, depression, and other neurological disorders. The protocols and data presented herein provide a foundational resource for researchers and professionals engaged in the study and application of this important class of compounds.
References
- 1. Process For The Preparation Of 3 Chloroiminodibenzyl [quickcompany.in]
- 2. ocduk.org [ocduk.org]
- 3. go.drugbank.com [go.drugbank.com]
- 4. ijnc.ir [ijnc.ir]
- 5. What is the mechanism of Clomipramine Hydrochloride? [synapse.patsnap.com]
- 6. Clomipramine - Wikipedia [en.wikipedia.org]
- 7. Clomipramine (oral route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]
- 8. drugs.com [drugs.com]
- 9. Clomipramine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Clomipramine. An overview of its pharmacological properties and a review of its therapeutic use in obsessive compulsive disorder and panic disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Worldwide use of clomipramine - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-Chloroiminodibenzyl
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 3-Chloroiminodibenzyl.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of this compound, offering potential causes and solutions in a question-and-answer format.
Issue 1: Low Yield in the Sandmeyer Reaction for Chlorination
Question: My Sandmeyer reaction to convert 5-acetyl-3-aminoiminodibenzyl to 5-acetyl-3-chloroiminodibenzyl is resulting in a low yield (<50%). What are the likely causes and how can I improve it?
Answer:
Low yields in this Sandmeyer reaction are a common issue and can often be attributed to several factors. A systematic approach to troubleshooting is recommended.
Potential Causes & Solutions:
-
Incomplete Diazotization: The formation of the diazonium salt is critical. Ensure the temperature is strictly maintained between 0-5°C during the addition of sodium nitrite.[1] A higher temperature can lead to premature decomposition of the diazonium salt.
-
Instability of the Diazonium Salt: The diazonium salt solution should be used immediately after preparation. Delays can lead to degradation and reduced yield.
-
Suboptimal Catalyst Preparation/Addition: The activity of the cuprous chloride (CuCl) catalyst is crucial. Ensure it is properly prepared and fresh. The dropwise addition of the diazonium salt solution to the pre-cooled CuCl solution is critical to control the reaction rate and temperature.[1]
-
Reaction Temperature: The temperature during the addition of the diazonium salt to the cuprous chloride solution should be maintained at 0-5°C to prevent side reactions.[1][2]
-
Purity of Starting Material: Impurities in the 5-acetyl-3-aminoiminodibenzyl can interfere with the diazotization reaction. Ensure the starting material is of high purity (e.g., >98%).[1]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low yield in the Sandmeyer reaction.
Issue 2: Incomplete Hydrolysis of 5-acetyl-3-chloroiminodibenzyl
Question: I am having trouble achieving complete hydrolysis of the acetyl group from 5-acetyl-3-chloroiminodibenzyl. What conditions are optimal for this step?
Answer:
Incomplete hydrolysis can lead to purification challenges and lower overall yield of the final product, this compound. The choice of base, solvent, and reaction temperature are critical for driving this reaction to completion.
Potential Causes & Solutions:
-
Insufficient Base: A stoichiometric excess of a strong base is required. Potassium hydroxide or sodium hydroxide are commonly used.[1][3]
-
Incorrect Solvent: While methanol can be used, n-butanol has been shown to give better results in terms of both yield and purity.[1] Ethylene glycol is another effective solvent.[3]
-
Low Reaction Temperature: The hydrolysis typically requires elevated temperatures. Refluxing for several hours is common. For instance, using aqueous sodium hydroxide in n-butanol, a temperature of 100-110°C for 4-6 hours is recommended.[1]
-
Presence of Oxygen: Conducting the reaction under a nitrogen atmosphere can prevent potential side reactions and improve product quality.[1]
Data on Hydrolysis Conditions:
| Base | Solvent | Temperature (°C) | Time (h) | Atmosphere | Yield | Purity | Reference |
| Aq. NaOH | n-Butanol | 100-110 | 4-6 | Nitrogen | High | >98% | [1] |
| KOH | Methanol | Reflux | N/A | N/A | N/A | N/A | [1] |
| KOH | Ethylene Glycol | Reflux | 4 | N/A | N/A | N/A | [3] |
Issue 3: Difficulty in Purifying the Final Product
Question: My final this compound product is contaminated with byproducts, and purification by recrystallization is proving difficult. What are the common impurities and how can I improve the purification?
Answer:
Purification of this compound can be challenging due to the presence of structurally similar impurities. The nature of these impurities often depends on the synthetic route chosen.
Common Impurities and Purification Strategies:
-
From Selective Dehalogenation of 3,7-dichloroiminodibenzyl:
-
Impurities: Unreacted 3,7-dichloroiminodibenzyl and over-reduced iminodibenzyl.[3][4]
-
Purification: Fractional distillation under high vacuum is a primary method to separate these components with close boiling points.[3][4] This can be followed by recrystallization from solvents like benzine or petroleum ether.[3]
-
-
From Sandmeyer Reaction Route:
-
Impurities: Unreacted starting materials and side-products from the diazotization and chlorination steps.
-
Purification: After hydrolysis of the acetyl group, the crude product can be dissolved in an alcohol (e.g., at 50-55°C), treated with charcoal to remove colored impurities, and then recrystallized.[1]
-
General Purification Workflow:
Caption: General purification workflow for this compound.
Frequently Asked Questions (FAQs)
Q1: What are the main synthetic routes to this compound?
There are several reported synthetic routes. The most common ones include:
-
From Iminodibenzyl: This multi-step process involves the acylation of iminodibenzyl, followed by nitration, reduction of the nitro group to an amine, and finally a Sandmeyer reaction (diazotization followed by reaction with cuprous chloride) to introduce the chlorine atom. The final step is the hydrolysis of the acetyl group.[2]
-
From 3,7-dichloroiminodibenzyl: This method involves the selective catalytic hydrogenation of 3,7-dichloroiminodibenzyl to remove one of the chlorine atoms.[3]
-
From 2,2'-diamino-4-chlorodibenzyl: This involves a ring-closure reaction, often facilitated by heat and a catalyst such as cupric bromide or phosphoric acid.[5]
Q2: Are there any particularly hazardous reagents used in these syntheses?
Yes, some of the synthetic routes involve hazardous materials. For example, one process described uses carbon disulfide as a solvent, which is highly flammable and toxic.[1] The use of isopentyl nitrite is also mentioned as being expensive and making the process less feasible on an industrial scale.[1] Standard laboratory safety precautions should always be followed when handling these and all other chemicals involved in the synthesis.
Q3: What analytical techniques are typically used to monitor the reaction progress and product purity?
Gas Chromatography (GC) is frequently mentioned as a method to monitor the progress of the reactions and to determine the purity of the intermediates and the final product.[1] Other standard analytical techniques such as melting point determination, Nuclear Magnetic Resonance (NMR) spectroscopy, and Gas Chromatography-Mass Spectrometry (GC-MS) are also used for characterization.[1]
Q4: Can you provide a summary of an experimental protocol for the synthesis starting from iminodibenzyl?
The following is a summarized protocol based on patent literature for the synthesis of 5-acetyl-3-chloroiminodibenzyl, a key intermediate that is then hydrolyzed to this compound.
Experimental Protocol: Synthesis of 5-acetyl-3-chloroiminodibenzyl via Sandmeyer Reaction
-
Acylation and Nitration of Iminodibenzyl:
-
Iminodibenzyl is reacted with acetic anhydride in acetic acid, catalyzed by perchloric acid, at 105-110°C for 2-3 hours to form 5-acetyliminodibenzyl.[2]
-
The reaction mixture is cooled to 20°C, and 96% nitric acid is added dropwise while maintaining the temperature at 20-25°C. The reaction is stirred for 2-3 hours to yield 3-nitro-N-acetyl iminodibenzyl.[2]
-
-
Reduction of the Nitro Group:
-
5-acetyl-3-nitroiminodibenzyl is reduced to 5-acetyl-3-aminoiminodibenzyl. One method uses hydrazine hydrate with anhydrous ferric chloride as a catalyst and activated carbon as a co-catalyst in ethanol.[2] Another method employs catalytic hydrogenation with Raney Nickel under hydrogen pressure (3-6 Kg/cm²) at 60-70°C in n-butanol.[1]
-
-
Diazotization and Sandmeyer Reaction:
-
5-acetyl-3-aminoiminodibenzyl is added to a mixture of concentrated hydrochloric acid and water and cooled to 0-5°C under a nitrogen atmosphere.[1]
-
A pre-cooled aqueous solution of sodium nitrite is added dropwise, maintaining the temperature at 0-5°C, and the mixture is stirred for 1 hour to form the diazonium salt solution.[1][2]
-
This diazonium salt solution is then added dropwise to a pre-cooled (0-5°C) solution of cuprous chloride and concentrated hydrochloric acid in an organic solvent like toluene.[1] The reaction mixture is stirred, and the organic layer is separated, washed, and concentrated to give crude 5-acetyl-3-chloroiminodibenzyl.[1] A yield of around 70% can be expected for this step with recrystallization.[2]
-
-
Purification:
Synthesis Pathway Overview:
Caption: Synthetic pathway from iminodibenzyl to this compound.
References
- 1. Process For The Preparation Of 3 Chloroiminodibenzyl [quickcompany.in]
- 2. CN102010349A - Method for synthesizing 3-chloro-N-acetyliminodibenzyl - Google Patents [patents.google.com]
- 3. US3056776A - Process for the production of a new - Google Patents [patents.google.com]
- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 5. patents.justia.com [patents.justia.com]
Technical Support Center: Purification of Crude 3-Chloroiminodibenzyl
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of crude 3-Chloroiminodibenzyl.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the purification of crude this compound.
Recrystallization Issues
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low or No Crystal Formation | - Insufficient cooling of the solution.- The solution is not supersaturated (too much solvent used).- Presence of impurities inhibiting crystallization. | - Ensure the solution is cooled to the appropriate temperature (e.g., 0-5°C) and for a sufficient amount of time.- If the mother liquor is suspected to contain a significant amount of product, concentrate the solution by evaporating some of the solvent and then cool again.- Try seeding the solution with a pure crystal of this compound.- Scratch the inside of the flask with a glass rod to create nucleation sites. |
| Formation of an Oil Instead of Crystals | - The compound is "oiling out" due to a high concentration of impurities, which lowers the melting point.- The solution is being cooled too rapidly. | - Reheat the solution to dissolve the oil, add a small amount of additional solvent, and allow it to cool more slowly.- Consider a pre-purification step, such as a charcoal treatment, to remove impurities.[1] |
| Poor Recovery/Yield | - Too much solvent was used, leading to significant product loss in the mother liquor.- Premature crystallization during hot filtration. | - Minimize the amount of solvent used to dissolve the crude product. The goal is to create a saturated solution at the solvent's boiling point.- Preheat the filtration apparatus (funnel and receiving flask) to prevent the product from crystallizing out during filtration. |
| Product is Colored or Impure After Recrystallization | - Incomplete removal of colored impurities.- Co-precipitation of impurities with the product. | - Perform a charcoal treatment on the hot solution before filtration.- Ensure slow cooling to allow for selective crystallization of the desired compound.- A second recrystallization may be necessary to achieve the desired purity. |
General Purification Issues
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low Purity Despite Purification | - Inappropriate purification technique for the types of impurities present.- Incomplete removal of starting materials or by-products from the synthesis. | - Analyze the crude product (e.g., by TLC or GC) to identify the major impurities and select the most effective purification method.- For closely related impurities, column chromatography may be more effective than recrystallization.- Consider purification via a 5-acyl derivative, followed by hydrolysis.[2][3] |
| Product Degradation | - Exposure to harsh conditions (e.g., high temperatures for extended periods, strong acids or bases). | - Use the mildest effective purification conditions.- If heating is required, minimize the time the product is at an elevated temperature.- Ensure any acidic or basic reagents from the synthesis are neutralized and washed out before final purification steps. |
Frequently Asked Questions (FAQs)
Q1: What are the most common purification techniques for crude this compound?
A1: The most common and effective purification techniques are:
-
Recrystallization: This is a widely used method. Effective solvent systems include single solvents like methanol or ethanol, or mixed solvent systems such as toluene-hexane or methylene chloride-hexane.[4]
-
Column Chromatography: This technique can be used for more challenging separations where impurities have similar solubility to the product.
-
Fractional Distillation: This method is suitable for separating components with different boiling points and has been used for this compound.[2][3]
-
Purification via Derivatives: The crude product can be converted to its 5-acyl derivative, which is then purified by recrystallization, followed by hydrolysis to yield the pure this compound.[2][3]
Q2: What are the expected purity levels after recrystallization?
A2: With proper recrystallization techniques, high purity can be achieved. For instance, recrystallization of 5-acetyl-3-chloroiminodibenzyl from a toluene-hexane mixture has been reported to yield a product with a GC purity of 99.06%.[4] Recrystallization from 95% ethanol has yielded a product with a purity of 99.7%.[5]
Q3: What are some common impurities in crude this compound?
A3: Common impurities often originate from the starting materials or side reactions during synthesis. These can include:
-
Unreacted starting materials.
-
Iminodibenzyl.[3]
-
3,7-dichloroiminodibenzyl.[3]
-
Other isomers or related compounds formed during the reaction.
Q4: How can I remove colored impurities from my crude product?
A4: A common method to remove colored impurities is to treat the hot solution of your crude product with activated charcoal before the filtration step in recrystallization. The charcoal adsorbs the colored compounds, which are then removed by filtration.[4]
Q5: My recrystallization is not working. What should I do?
A5: If you are having trouble with recrystallization, refer to the "Recrystallization Issues" section in the troubleshooting guide above. Common solutions include using less solvent, seeding the solution, or scratching the flask. If these fail, your product may be too impure for a single recrystallization, and a preliminary purification by column chromatography might be necessary.
Experimental Protocols
Protocol 1: Recrystallization from a Single Solvent (Methanol)
-
Dissolution: In a fume hood, place the crude this compound in an Erlenmeyer flask. Add a minimal amount of methanol and heat the mixture to reflux with stirring until the solid completely dissolves.
-
Charcoal Treatment (Optional): If the solution is colored, remove it from the heat source and allow it to cool slightly. Add a small amount of activated charcoal and swirl the flask. Reheat the solution to reflux for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, warm Erlenmeyer flask to remove any insoluble impurities (and charcoal if used).
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Crystallization: Allow the filtrate to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
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Washing: Wash the crystals with a small amount of cold methanol to remove any remaining impurities.
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Drying: Dry the purified crystals under vacuum.
Protocol 2: Recrystallization from a Mixed Solvent System (Toluene-Hexane)
-
Dissolution: Dissolve the crude this compound in a minimum amount of hot toluene.
-
Charcoal Treatment (Optional): If necessary, perform a charcoal treatment as described in Protocol 1.
-
Hot Filtration: Filter the hot solution to remove any insoluble materials.
-
Crystallization: While the toluene solution is still warm, slowly add hexane until the solution becomes slightly cloudy. Reheat gently until the solution is clear again.
-
Cooling: Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath.
-
Isolation and Washing: Collect the crystals by vacuum filtration and wash with a small amount of cold hexane.
-
Drying: Dry the purified product under vacuum.
Data Presentation
Table 1: Purity of 5-acetyl-3-chloroiminodibenzyl with Different Recrystallization Solvents
| Recrystallization Solvent(s) | GC Purity (%) |
| Methanol (repeated) | 98.97 |
| Toluene-Hexane (repeated) | 99.06 |
Data extracted from patent literature describing the synthesis and purification of a precursor to this compound.[4]
Table 2: Purity and Yield of 3-chloro-N-acetyliminodibenzyl from Recrystallization
| Recrystallization Solvent | Purity (%) | Yield (%) |
| 95% Ethanol | 99.7 | 70.5 |
Data extracted from patent literature describing the synthesis and purification of a related compound.[5]
Visualizations
Caption: Experimental workflow for the recrystallization of this compound.
Caption: Logical workflow for troubleshooting the purification of this compound.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Reddit - The heart of the internet [reddit.com]
- 3. US3056776A - Process for the production of a new - Google Patents [patents.google.com]
- 4. Process For The Preparation Of 3 Chloroiminodibenzyl [quickcompany.in]
- 5. CN102010349A - Method for synthesizing 3-chloro-N-acetyliminodibenzyl - Google Patents [patents.google.com]
Optimizing reaction conditions for 3-Chloroiminodibenzyl synthesis
This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 3-Chloroiminodibenzyl.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: A widely employed method involves a multi-step synthesis starting from iminodibenzyl. The general sequence is:
-
Acylation: Protection of the nitrogen atom, typically as an N-acetyl group.
-
Nitration: Introduction of a nitro group at the 3-position.
-
Reduction: Conversion of the nitro group to an amino group.
-
Diazotization and Sandmeyer Reaction: Transformation of the amino group into a chloro group via a diazonium salt intermediate.[1]
-
Deacetylation: Removal of the N-acetyl protecting group to yield this compound.[2]
Q2: Are there alternative synthetic strategies for this compound?
A2: Yes, other routes have been reported. One alternative involves the catalytic hydrogenation of 3,7-dichloroiminodibenzyl to selectively remove one chlorine atom.[3][4] Another approach starts from 2,2'-diamino-4-chlorodibenzyl and proceeds through a ring-closure reaction.[5] However, the multi-step synthesis from iminodibenzyl is often preferred due to the availability of starting materials.
Q3: What are the critical parameters to control during the Sandmeyer reaction for introducing the chlorine atom?
A3: The Sandmeyer reaction is a critical step, and its success largely depends on careful control of the reaction conditions. Key parameters include:
-
Temperature: Diazotization is typically carried out at low temperatures (0-5 °C) to ensure the stability of the diazonium salt. The subsequent reaction with cuprous chloride is also temperature-controlled.[1][2]
-
Purity of Sodium Nitrite: The quality of the sodium nitrite used is crucial for efficient diazotization.
-
Acid Concentration: A sufficient concentration of hydrochloric acid is necessary for the formation of the diazonium salt and to provide the chloride ions for the Sandmeyer reaction.
-
Catalyst: Cuprous chloride is the standard catalyst for this transformation.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low yield of 5-acetyl-3-chloroiminodibenzyl after Sandmeyer reaction | Incomplete diazotization. | Ensure the reaction temperature is maintained between 0-5°C during the addition of sodium nitrite. Use a slight excess of sodium nitrite. |
| Decomposition of the diazonium salt. | Keep the temperature of the diazonium salt solution low and use it immediately in the next step. Avoid exposure to light. | |
| Inefficient Sandmeyer reaction. | Ensure the cuprous chloride catalyst is active. Prepare fresh cuprous chloride solution if necessary. Maintain the recommended temperature for the Sandmeyer reaction (e.g., warming to 60-65°C).[1] | |
| Formation of phenolic byproducts (hydroxy-iminodibenzyl derivatives) | Reaction of the diazonium salt with water. | Maintain a low temperature during diazotization and ensure a sufficiently acidic environment. Add the diazonium salt solution to the cuprous chloride solution, not the other way around. |
| Incomplete reduction of the nitro group to an amino group | Inactive catalyst (e.g., Raney Nickel, Ferric Chloride). | Use a fresh batch of catalyst. Ensure proper activation of the catalyst if required. |
| Insufficient reducing agent (e.g., hydrazine hydrate, hydrogen pressure). | Use an adequate excess of the reducing agent. Ensure sufficient hydrogen pressure and reaction time if performing catalytic hydrogenation.[2] | |
| Formation of di-chlorinated byproduct (3,7-dichloroiminodibenzyl) | This can be a side product in alternative synthetic routes involving dechlorination. | Optimize the reaction conditions (catalyst, base, hydrogen pressure, and reaction time) to favor mono-dechlorination.[3] Purification by fractional distillation or crystallization may be necessary to separate the desired mono-chloro product.[3][4] |
| Difficulty in purifying the final this compound product | Presence of unreacted starting materials or byproducts with similar physical properties. | Recrystallization from a suitable solvent system (e.g., ethanol, benzene-petroleum ether) is a common purification method.[1] Fractional distillation under high vacuum can also be employed. |
Experimental Protocols
Synthesis of 5-acetyl-3-chloroiminodibenzyl via Sandmeyer Reaction
This protocol is adapted from a patented procedure.[1]
-
Diazotization:
-
In a reaction flask, suspend 35g of 3-amino-N-acetyliminodibenzyl in a mixture of 105g of concentrated hydrochloric acid (30%) and 238g of water.
-
Cool the mixture to 0°C with stirring.
-
Slowly add a solution of 35g of 30% sodium nitrite solution over approximately 2 hours, maintaining the reaction temperature between -5 to 0°C.
-
After the addition is complete, continue stirring for 1 hour at the same temperature.
-
-
Sandmeyer Reaction:
-
In a separate flask, prepare a solution of 15g of cuprous chloride in 175g of concentrated hydrochloric acid.
-
Add the previously prepared diazonium salt solution to the cuprous chloride solution.
-
Warm the reaction mixture to 60-65°C and maintain for 2 hours.
-
Cool the mixture to approximately 10°C and collect the crude product by suction filtration.
-
-
Purification:
-
Recrystallize the crude product from 95% ethanol to obtain pure 5-acetyl-3-chloroiminodibenzyl.
-
Deacetylation of 5-acetyl-3-chloroiminodibenzyl
This protocol is based on a described hydrolysis method.[2]
-
Reflux a mixture of 5-acetyl-3-chloroiminodibenzyl and potassium hydroxide in methanol.
-
After the reaction is complete (monitored by a suitable technique like TLC or GC), cool the mixture.
-
Add water to the reaction mixture and extract the product with a suitable organic solvent (e.g., ether).
-
Wash the organic layer until neutral, dry it over a drying agent (e.g., sodium sulfate), and evaporate the solvent.
-
Purify the resulting this compound by recrystallization from a suitable solvent like benzine.[3]
Process Visualization
References
- 1. CN102010349A - Method for synthesizing 3-chloro-N-acetyliminodibenzyl - Google Patents [patents.google.com]
- 2. Process For The Preparation Of 3 Chloroiminodibenzyl [quickcompany.in]
- 3. US3056776A - Process for the production of a new - Google Patents [patents.google.com]
- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 5. patents.justia.com [patents.justia.com]
Avoiding common pitfalls in 3-Chloroiminodibenzyl research
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the complexities of working with 3-Chloroiminodibenzyl. Our aim is to help you avoid common pitfalls and streamline your experimental workflows.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Synthesis and Purification
Q1: My synthesis of this compound from 3,7-dichloroiminodibenzyl via catalytic hydrogenation is producing a mixture of products, including the starting material and iminodibenzyl. How can I improve the selectivity?
A1: Achieving selective monochlorination can be challenging. Here are several factors to consider for optimization:
-
Catalyst Choice: The type of catalyst is crucial. While Raney nickel is effective, palladium-based catalysts may offer higher selectivity under milder conditions.[1]
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Reaction Monitoring: It is critical to stop the hydrogenation after the uptake of approximately one mole of hydrogen.[1] Closely monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to determine the optimal endpoint.
-
Solvent Effects: The choice of solvent can influence the reaction. Dioxane is mentioned as a good solvent that can improve the solubility of the starting materials.[1] Experimenting with other solvents like ethanol, methanol, tetrahydrofuran, benzene, or toluene might also be beneficial.[1]
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Base Addition: The process involves the use of a substantially equimolar amount of an inorganic or organic base, such as alkali metal hydroxides or tertiary amines.[1] Ensure the stoichiometry of the base is accurate.
Troubleshooting Flowchart for Synthesis Impurities
References
Validation & Comparative
A Comparative Guide to Validating the Purity of 3-Chloroiminodibenzyl
For Researchers, Scientists, and Drug Development Professionals
The purity of 3-Chloroiminodibenzyl, a critical intermediate in the synthesis of tricyclic antidepressants such as Clomipramine, is paramount to ensuring the safety and efficacy of the final active pharmaceutical ingredient (API). This guide provides a comparative analysis of established analytical methodologies for validating the purity of this compound samples, supported by experimental data and detailed protocols.
Comparison of Primary Analytical Methodologies
High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the two most robust and widely used techniques for the quantitative purity assessment of pharmaceutical intermediates like this compound. While both offer high precision and accuracy, their applicability depends on the nature of the compound and the potential impurities.
-
High-Performance Liquid Chromatography (HPLC): This is often the preferred method due to its versatility and high resolution for non-volatile and thermally sensitive molecules. Reversed-phase HPLC with UV detection is particularly effective for separating this compound from its non-volatile organic impurities.
-
Gas Chromatography (GC): GC is highly suitable for analyzing volatile and semi-volatile impurities that may be present, such as residual solvents or certain synthesis by-products. When coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), it provides excellent sensitivity and specificity.
The logical workflow for comprehensive purity validation involves receiving and preparing the sample, followed by analysis using appropriate chromatographic techniques to separate and quantify the main component and any impurities.
The Unseen Interactions: A Comparative Guide to the Cross-Reactivity of 3-Chloroiminodibenzyl
For Immediate Release
[City, State] – In the intricate landscape of pharmaceutical research and development, understanding the potential for off-target interactions is paramount. This guide provides a comprehensive comparison of 3-Chloroiminodibenzyl's potential cross-reactivity with other compounds, offering valuable insights for researchers, scientists, and drug development professionals. This compound (3-CID) is a pivotal intermediate in the synthesis of the tricyclic antidepressant (TCA) clomipramine, and it also exists as a metabolite of clomipramine and desipramine. Due to its structural similarity to the tricyclic core of many psychoactive drugs, assessing its potential for cross-reactivity is crucial for accurate interpretation of screening assays and for understanding potential off-target pharmacological effects.
While direct experimental data on the cross-reactivity of this compound is limited, a comparative analysis with structurally related compounds, particularly its parent compound clomipramine and other tricyclic antidepressants, provides a strong foundation for predicting its interaction profile. This guide summarizes available quantitative data for these related compounds to infer the likely cross-reactivity of this compound.
Immunoassay Cross-Reactivity Profile
Tricyclic antidepressant immunoassays are known for their potential for cross-reactivity with a variety of structurally similar compounds. The following table presents the concentration of various tricyclic antidepressants required to produce a positive result in two common qualitative urine immunoassay platforms. Given that this compound constitutes the core tricyclic structure of clomipramine, it is plausible that it would exhibit some degree of cross-reactivity, although likely requiring a higher concentration than clomipramine itself due to the absence of the immunogenic side chain.
| Compound | Concentration for Positive Result (ng/mL) - Assay 1 (Biosite Triage) | Concentration for Positive Result (ng/mL) - Assay 2 (Syva Rapid Test) |
| Amitriptyline | 750 | 1000 |
| Amitriptyline metabolite (E-10-hydroxy) | 250 | Not Listed |
| Clomipramine | 12,500 | Not Listed |
Data sourced from a comparative study of qualitative point-of-care urine tricyclic antidepressant drug immunoassays.[1]
Receptor and Transporter Binding Affinity
The pharmacological effects of tricyclic antidepressants are primarily mediated by their binding to monoamine transporters (SERT, NET, DAT) and various neurotransmitter receptors. The following table provides a summary of the binding affinities (Ki values in nM) of clomipramine and other relevant tricyclic antidepressants for key central nervous system targets. The binding affinity of this compound is not explicitly documented in publicly available databases. However, as the iminodibenzyl tricycle is a key pharmacophore, it can be hypothesized that 3-CID may retain some affinity for these targets, albeit likely lower than clomipramine due to the lack of the N,N-dimethylpropan-1-amine side chain which is known to interact with the binding pockets of these proteins.
| Compound | SERT (Ki, nM) | NET (Ki, nM) | DAT (Ki, nM) | M1 (Ki, nM) | H1 (Ki, nM) | α1 (Ki, nM) |
| Clomipramine | 0.14 | 26 | 2580 | 38 | 31 | 39 |
| Amitriptyline | 4.3 | 35 | 4290 | 21 | 1.1 | 29 |
| Imipramine | 1.1 | 37 | 8500 | 91 | 11 | 67 |
| Desipramine | 15 | 0.8 | 6800 | 204 | 110 | 130 |
| Nortriptyline | 18 | 4.3 | 1140 | 68 | 43 | 77 |
Ki values are compiled from various sources and represent the inhibitory constant. A lower Ki value indicates a higher binding affinity.
Experimental Protocols
To facilitate further research into the cross-reactivity of this compound, a detailed methodology for a standard competitive radioligand binding assay is provided below. This protocol is a widely accepted method for determining the binding affinity of a compound to a specific receptor or transporter.
Competitive Radioligand Binding Assay Protocol
1. Objective: To determine the binding affinity (Ki) of this compound for a specific target receptor or transporter (e.g., human serotonin transporter, hSERT) by measuring its ability to compete with a known radioligand.
2. Materials:
-
Test Compound: this compound
-
Radioligand: A high-affinity radiolabeled ligand for the target of interest (e.g., [³H]-Citalopram for hSERT).
-
Cell Membranes: A preparation of cell membranes expressing the target receptor/transporter.
-
Assay Buffer: e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.
-
Non-specific Binding Control: A high concentration of a known non-radiolabeled ligand for the target (e.g., 10 µM Sertraline for hSERT).
-
96-well microplates.
-
Scintillation fluid and vials.
-
Liquid scintillation counter.
-
Filtration apparatus.
-
Glass fiber filters.
3. Procedure:
-
Preparation of Reagents:
-
Prepare serial dilutions of this compound in the assay buffer to cover a wide concentration range (e.g., from 10⁻¹¹ to 10⁻⁵ M).
-
Prepare the radioligand solution in the assay buffer at a concentration close to its Kd value.
-
Prepare the cell membrane suspension in the assay buffer to a final protein concentration that yields a sufficient signal-to-noise ratio.
-
-
Assay Setup (in triplicate):
-
Total Binding: Add cell membrane suspension, radioligand, and assay buffer to the wells.
-
Non-specific Binding: Add cell membrane suspension, radioligand, and the non-specific binding control to the wells.
-
Competitive Binding: Add cell membrane suspension, radioligand, and the various dilutions of this compound to the wells.
-
-
Incubation:
-
Incubate the microplates at a specific temperature (e.g., room temperature or 37°C) for a predetermined time to allow the binding to reach equilibrium.
-
-
Filtration:
-
Rapidly filter the contents of each well through the glass fiber filters using the filtration apparatus.
-
Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
-
Quantification:
-
Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a liquid scintillation counter.
-
4. Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the concentration of this compound.
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Visualizing the Concepts
To further clarify the relationships and processes described, the following diagrams have been generated.
This guide underscores the importance of considering the cross-reactivity of key pharmaceutical intermediates and metabolites. While direct data for this compound is needed for a definitive assessment, the comparative data presented here offers a robust framework for researchers to anticipate and investigate potential off-target interactions.
References
A Comparative Guide to the Spectroscopic Data of 3-Chloroiminodibenzyl
This guide provides a detailed comparison of the spectroscopic data for 3-Chloroiminodibenzyl (CAS 32943-25-2), a key intermediate in the synthesis of pharmaceuticals like the tricyclic antidepressant Clomipramine.[1] For comparative analysis, its spectral characteristics are presented alongside its parent compound, Iminodibenzyl (CAS 494-19-9). The data herein is intended for researchers, scientists, and professionals in drug development to facilitate compound identification and characterization.
Spectroscopic Data Comparison
The following tables summarize the available mass spectrometry (MS), nuclear magnetic resonance (NMR), and infrared (IR) spectroscopy data for this compound and Iminodibenzyl.
Mass Spectrometry (MS)
The mass spectra of the two compounds are distinguished primarily by the mass of the chlorine atom and its characteristic isotopic pattern.
| Compound | Technique | Key Fragments (m/z) |
| This compound | GC-MS | 229 (M+, Top Peak), 231 (M+2, characteristic of 37Cl isotope), 228 (2nd Highest)[2] |
| Iminodibenzyl | GC-MS | 195 (M+, Top Peak), 194 (2nd Highest), 180 (3rd Highest)[3] |
Nuclear Magnetic Resonance (NMR) Spectroscopy
| Compound | Nucleus | Chemical Shift (δ) ppm | Multiplicity | Assignment |
| This compound | ¹H | 7.10-6.69 | Multiplet | Aromatic Protons (ArH) |
| 5.95 | Singlet | Amine Proton (NH) | ||
| 3.0 | Triplet | Methylene Protons (2 x ArCH₂) | ||
| Iminodibenzyl | ¹H & ¹³C | Specific peak data is available from various databases for comparison.[3][4] |
Infrared (IR) Spectroscopy
The IR spectrum of this compound is expected to show characteristic peaks for the amine N-H bond, aromatic and aliphatic C-H bonds, and a C-Cl bond in the fingerprint region.
| Compound | Expected Wavenumber (cm⁻¹) | Functional Group |
| This compound | ~3400 | N-H Stretch (Amine) |
| 3100-3000 | C-H Stretch (Aromatic) | |
| 3000-2850 | C-H Stretch (Aliphatic CH₂) | |
| ~1600, ~1480 | C=C Stretch (Aromatic) | |
| 800-600 | C-Cl Stretch | |
| Iminodibenzyl | ~3400 | N-H Stretch (Amine) |
| 3100-3000 | C-H Stretch (Aromatic) | |
| 3000-2850 | C-H Stretch (Aliphatic CH₂) | |
| ~1600, ~1480 | C=C Stretch (Aromatic) |
Experimental Protocols
Standard methodologies for acquiring the spectroscopic data are outlined below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
This protocol is suitable for obtaining ¹H and ¹³C NMR spectra of small organic molecules.
-
Sample Preparation : Weigh 5-25 mg of the sample for ¹H NMR or 50-100 mg for ¹³C NMR and dissolve it in 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a small vial.[5]
-
Transfer : Using a Pasteur pipette, transfer the solution into a clean, dry 5 mm NMR tube. Ensure the sample is free of particulate matter to avoid interference with shimming.[5]
-
Instrumentation : Place the NMR tube in the spectrometer's spinner turbine and insert it into the magnet.
-
Locking and Shimming : Lock the spectrometer on the deuterium signal of the solvent. Shim the magnetic field to achieve a homogeneous field across the sample, which is critical for obtaining high-resolution spectra with good line shape.[6]
-
Acquisition : Set the appropriate experimental parameters (e.g., pulse angle, acquisition time, relaxation delay) and acquire the Free Induction Decay (FID).[7]
-
Processing : Perform a Fourier transform on the FID to generate the NMR spectrum. Phase the spectrum and reference it to the residual solvent peak or an internal standard (e.g., TMS).
Fourier-Transform Infrared (FT-IR) Spectroscopy
This protocol is for analyzing solid samples as a thin film.
-
Sample Preparation : Place approximately 50 mg of the solid sample into a small test tube or beaker.[8]
-
Dissolution : Add a few drops of a volatile solvent (e.g., methylene chloride or acetone) to completely dissolve the solid.[8]
-
Film Casting : Transfer one or two drops of the solution onto the surface of a clean, dry IR-transparent salt plate (e.g., KBr or NaCl).[8]
-
Evaporation : Allow the solvent to evaporate completely, leaving a thin, even film of the solid sample on the plate.[8]
-
Data Acquisition : Place the salt plate in the sample holder of the FT-IR spectrometer. Run a background scan first, then run the sample scan to obtain the infrared spectrum.
Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol outlines the general procedure for the analysis of volatile and semi-volatile organic compounds.
-
Sample Preparation : Prepare a dilute solution of the sample (~10 µg/mL) in a volatile organic solvent such as acetone, hexane, or dichloromethane.[9][10] The sample should be free of any particles.
-
Vial Transfer : Transfer the solution to a 1.5 mL glass autosampler vial.
-
GC-MS Setup : Set the parameters for the GC, including the injector temperature, column type (e.g., non-polar DB-5), oven temperature program, and carrier gas (usually helium) flow rate.[9]
-
Injection : Inject a small volume (typically 1 µL) of the sample into the GC inlet, where it is vaporized and carried onto the analytical column.[11]
-
Separation : The components of the sample are separated as they travel through the GC column based on their boiling points and interaction with the stationary phase.[10]
-
Ionization and Mass Analysis : As components elute from the column, they enter the mass spectrometer. In the ion source (typically using Electron Ionization, EI), molecules are ionized and fragmented. The mass analyzer separates these ions based on their mass-to-charge (m/z) ratio, and a detector records their abundance.[12]
-
Data Analysis : The resulting mass spectrum provides a molecular fingerprint that can be used to identify the compound, often by comparison to a spectral library.
Visualization of Experimental Workflow
The following diagram illustrates a generalized workflow for the spectroscopic analysis of a chemical compound.
References
- 1. synthinkchemicals.com [synthinkchemicals.com]
- 2. This compound | C14H12ClN | CID 118364 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Iminodibenyl | C14H13N | CID 10308 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Page loading... [wap.guidechem.com]
- 5. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 6. emory.edu [emory.edu]
- 7. sites.bu.edu [sites.bu.edu]
- 8. orgchemboulder.com [orgchemboulder.com]
- 9. uoguelph.ca [uoguelph.ca]
- 10. Sample preparation GC-MS [scioninstruments.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. memphis.edu [memphis.edu]
Navigating the Analytical Maze: A Comparative Guide to 3-Chloroiminodibenzyl Quantification
For researchers, scientists, and drug development professionals, the precise quantification of pharmaceutical intermediates is paramount to ensuring the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). 3-Chloroiminodibenzyl, a key intermediate in the synthesis of the tricyclic antidepressant clomipramine, requires robust analytical methods for its accurate measurement. This guide provides a comparative overview of the primary analytical techniques employed for the quantification of this compound, supported by available experimental data and detailed methodologies.
The analytical landscape for this compound quantification is dominated by chromatographic techniques, primarily High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection and Gas Chromatography (GC) coupled with Mass Spectrometry (MS). The choice between these methods often depends on the specific requirements of the analysis, such as the desired sensitivity, selectivity, and the nature of the sample matrix.
Quantitative Data Summary
A critical aspect of selecting an appropriate analytical technique is the evaluation of its performance characteristics. The following table summarizes the key validation parameters for the quantification of this compound and related impurities using HPLC-UV, as extrapolated from studies on clomipramine and its related substances. It is important to note that specific performance data for this compound is often reported within the context of broader impurity profiling methods.
| Analytical Technique | Parameter | Reported Values for Related Impurities |
| HPLC-UV | Limit of Detection (LOD) | 0.016% |
| Limit of Quantification (LOQ) | 0.048% | |
| Linearity Range | 0.7 - 4.5 µg/mL | |
| Accuracy (Recovery) | 95.1% - 102.1% | |
| Precision (RSD) | ≤ 10.0% |
Note: The data presented is based on the analysis of impurities in clomipramine, including intermediates like this compound.
In-Depth Look at Analytical Methodologies
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC with UV detection stands as a widely adopted method for the routine quality control of pharmaceutical intermediates due to its robustness, reliability, and cost-effectiveness.
Experimental Protocol:
A typical HPLC-UV method for the analysis of this compound as an impurity in clomipramine involves the following steps:
-
Chromatographic System: A standard HPLC system equipped with a UV detector is utilized.
-
Column: A C18 reversed-phase column is commonly employed for the separation.
-
Mobile Phase: An isocratic mobile phase consisting of a mixture of an aqueous buffer (e.g., 0.025 M sodium 1-heptanesulfonate, pH adjusted to 4.0 with sulfuric acid) and an organic solvent (e.g., acetonitrile) in a specific ratio (e.g., 600:400, v/v) is used.
-
Flow Rate: A constant flow rate, typically around 1.0 mL/min, is maintained.
-
Detection: The UV detector is set to a specific wavelength, often 210 nm, to monitor the elution of the compounds.
-
Sample Preparation: A known amount of the sample is accurately weighed, dissolved in a suitable diluent, and injected into the HPLC system.
Method Validation:
The validation of an HPLC-UV method for quantifying this compound would typically adhere to the International Council for Harmonisation (ICH) guidelines, assessing parameters such as specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).
Gas Chromatography-Mass Spectrometry (GC-MS)
For analyses requiring higher sensitivity and specificity, particularly for the identification and quantification of trace-level impurities, Gas Chromatography coupled with Mass Spectrometry (GC-MS) is the technique of choice.
Experimental Protocol:
-
GC System: A gas chromatograph equipped with a mass spectrometer detector.
-
Column: A capillary column suitable for the separation of semi-volatile organic compounds.
-
Carrier Gas: An inert gas, such as helium, is used as the carrier gas.
-
Injector and Detector Temperatures: The injector and detector temperatures are optimized to ensure efficient vaporization and detection of the analyte.
-
Temperature Program: A programmed temperature gradient is often employed to achieve optimal separation of the components in the sample.
-
Mass Spectrometry: The mass spectrometer is operated in a suitable mode (e.g., electron ionization) to generate characteristic mass spectra for identification and quantification.
-
Sample Preparation: The sample is dissolved in a volatile organic solvent before injection into the GC system.
Visualizing the Workflow
To better understand the logical flow of selecting and validating an analytical method for this compound quantification, the following diagram illustrates the key decision points and processes involved.
A Head-to-Head Comparison of 3-Chloroiminodibenzyl and 3,7-Dichloroiminodibenzyl for Researchers and Drug Development Professionals
In the landscape of pharmaceutical intermediates, the iminodibenzyl scaffold is a cornerstone for the development of tricyclic antidepressants and other centrally acting agents. This guide provides a detailed, data-driven comparison of two key chlorinated derivatives: 3-Chloroiminodibenzyl and its precursor, 3,7-dichloroiminodibenzyl. This objective analysis is intended to inform researchers, scientists, and drug development professionals on their respective properties and applications.
Physicochemical Properties
A fundamental comparison begins with the distinct physicochemical characteristics of these two compounds. The addition of a second chlorine atom significantly alters the molecular weight and likely influences properties such as lipophilicity and solubility, which in turn can affect reaction kinetics and biological interactions.
| Property | This compound | 3,7-Dichloroiminodibenzyl |
| CAS Number | 32943-25-2 | 20882-91-1 (example) |
| Molecular Formula | C₁₄H₁₂ClN | C₁₄H₁₁Cl₂N |
| Molar Mass | 229.7 g/mol | 264.15 g/mol |
| Melting Point | 87 °C | Data not readily available |
| Boiling Point | 116-121 °C at 0.09 Torr | Data not readily available |
| Appearance | White to off-white crystalline powder | Data not readily available |
| Solubility | Slightly soluble in DMSO and Methanol | Data not readily available |
Synthesis and Chemical Reactivity
The primary role of 3,7-dichloroiminodibenzyl is as a starting material for the synthesis of this compound. The selective removal of one chlorine atom is a critical step, typically achieved through catalytic hydrogenation. This highlights a key difference in their chemical reactivity and utility in synthetic pathways.
Experimental Protocol: Synthesis of this compound from 3,7-Dichloroiminodibenzyl
This protocol is based on the selective catalytic hydrogenation process.
Materials:
-
3,7-dichloroiminodibenzyl
-
Dioxane (solvent)
-
Methanol (co-solvent)
-
Potassium hydroxide
-
Raney Nickel (catalyst)
-
Hydrogen gas
-
Ether
-
Sodium sulfate
Procedure:
-
Dissolve 264 parts of 3,7-dichloroiminodibenzyl in 600 parts by volume of dioxane.
-
Add a solution of 56 parts of potassium hydroxide in 60 parts by volume of methanol.
-
Add Raney nickel catalyst to the mixture.
-
Hydrogenate the mixture at 30-45°C under 50 atm of hydrogen pressure.
-
Monitor the reaction until the hydrogen uptake is approximately 100% of the theoretical amount for the removal of one chlorine atom (about 48 hours).
-
Filter off the catalyst.
-
Evaporate the filtrate to dryness.
-
Take up the residue in ether and wash with water.
-
Dry the ether solution over sodium sulfate and concentrate to yield a mixture of iminodibenzyl, this compound, and unreacted 3,7-dichloroiminodibenzyl.
-
Purify the this compound from the mixture by fractional distillation in a high vacuum.[1]
Caption: Synthesis of this compound.
Pharmacological Significance and Applications
The pharmacological relevance of these two molecules is distinctly different. This compound is a well-established and critical intermediate in the synthesis of the tricyclic antidepressant Clomipramine.[1] Its single chlorine atom at the 3-position is a key structural feature for the drug's activity.
The pharmacological profile of 3,7-dichloroiminodibenzyl is not well-documented in publicly available literature. It is primarily considered a synthetic precursor rather than a pharmacologically active agent itself. The presence of a second chlorine atom at the 7-position would significantly alter the molecule's electronic distribution and steric profile, which would, in turn, be expected to change its binding affinity for biological targets compared to this compound.
Generally, the introduction of chlorine atoms into a molecule can modulate its biological activity by:
-
Increasing lipophilicity: This can enhance membrane permeability and access to intracellular targets.
-
Altering metabolic stability: Halogenation can block sites of metabolism, prolonging the half-life of a compound.
-
Modifying binding interactions: Chlorine atoms can participate in halogen bonding and other interactions with protein targets, potentially increasing affinity and potency.
However, in the case of iminodibenzyl-based antidepressants, the specific substitution pattern is crucial for the desired pharmacological effect. The dichloro- derivative has not been developed as a therapeutic agent, suggesting that its pharmacological profile is likely less favorable than the monochloro- counterpart for treating depression.
Caption: Role in Pharmaceutical Synthesis.
Conclusion
The comparison between this compound and 3,7-dichloroiminodibenzyl is primarily a study of a key pharmaceutical intermediate and its direct synthetic precursor. This compound is a well-characterized compound with established physicochemical properties and a critical role in the manufacture of Clomipramine. In contrast, 3,7-dichloroiminodibenzyl is significant mainly for its utility in synthesizing the monochloro derivative. While the general principles of medicinal chemistry suggest that the additional chlorine atom in 3,7-dichloroiminodibenzyl would alter its biological activity, there is a lack of specific data to support any therapeutic potential. Therefore, for researchers and professionals in drug development, the focus remains firmly on this compound as the compound of interest for further synthetic applications in the development of tricyclic compounds.
References
A Comparative Guide to the Synthesis and Characterization of 3-Chloroiminodibenzyl
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the synthesis, purification, and analytical characterization of 3-Chloroiminodibenzyl, a key intermediate in the synthesis of the antidepressant drug Clomipramine.[1] This document outlines detailed experimental protocols and presents a comparative analysis with alternative iminodibenzyl derivatives, offering valuable insights for researchers in medicinal chemistry and drug development.
Synthesis of this compound and Alternatives
The primary route for synthesizing this compound involves a multi-step process starting from iminodibenzyl. This process includes acetylation, nitration, reduction, and a subsequent Sandmeyer reaction, followed by deacetylation. An alternative approach involves the selective dehalogenation of 3,7-dichloroiminodibenzyl. For comparative purposes, the synthesis of the parent compound, iminodibenzyl, and the analogous 3-bromoiminodibenzyl are also considered.
Table 1: Comparison of Physicochemical Properties
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |
| This compound | C₁₄H₁₂ClN | 229.71 | 87-89 |
| Iminodibenzyl | C₁₄H₁₃N | 195.26 | 105-108 |
| 3-Bromoiminodibenzyl | C₁₄H₁₂BrN | 274.16 | Not available |
Experimental Protocols
Synthesis of 5-Acetyl-3-chloroiminodibenzyl (Precursor)
A common precursor for this compound is its N-acetylated form, which is synthesized via a Sandmeyer reaction from 5-acetyl-3-aminoiminodibenzyl.[2]
Materials:
-
5-Acetyl-3-aminoiminodibenzyl
-
Concentrated Hydrochloric Acid (30%)
-
Sodium Nitrite Solution (30%)
-
Cuprous Chloride
-
95% Ethanol for recrystallization
Procedure:
-
In a 1000ml reaction flask, add 35g of 5-acetyl-3-aminoiminodibenzyl to a mixture of 105g of concentrated hydrochloric acid and 238g of water.
-
Cool the stirred mixture to 0°C.
-
Slowly add 35g of 30% sodium nitrite solution, maintaining the temperature between -5 to 0°C.
-
Continue stirring for 1 hour after the addition is complete.
-
In a separate vessel, prepare a solution of 15g of cuprous chloride in 175g of concentrated hydrochloric acid.
-
Add the diazonium salt solution to the cuprous chloride solution.
-
Warm the reaction mixture to 60-65°C and maintain for 2 hours.
-
Cool the mixture to approximately 10°C and collect the crude product by suction filtration.
-
Recrystallize the crude product from 95% ethanol to yield pure 5-acetyl-3-chloroiminodibenzyl.[2]
Deacetylation to this compound
The final step is the removal of the acetyl group to yield this compound.
Materials:
-
5-Acetyl-3-chloroiminodibenzyl
-
Potassium Hydroxide
-
Ethylene Glycol
-
Water
-
Ether
-
Benzine (petroleum ether) for recrystallization
Procedure:
-
Reflux a mixture of 5-acetyl-3-chloroiminodibenzyl and potassium hydroxide in ethylene glycol for 4 hours.[3]
-
Add water and continue to boil for an additional hour.[3]
-
After cooling, dilute the mixture with water and extract with ether.[3]
-
Wash the ethereal solution until neutral, dry over sodium sulfate, and evaporate the solvent.[3]
-
Recrystallize the residue from benzine to obtain pure this compound.[3]
Characterization and Identity Confirmation
The identity and purity of the synthesized this compound are confirmed using various analytical techniques. Below is a comparison of the expected analytical data for this compound and its parent compound, iminodibenzyl.
Table 2: Comparative Analytical Data
| Analytical Technique | This compound | Iminodibenzyl |
| ¹H NMR (CDCl₃, ppm) | Aromatic protons and two methylene bridges expected. | Aromatic protons and two methylene bridges expected. |
| ¹³C NMR (CDCl₃, ppm) | Aromatic and aliphatic carbons. | Aromatic and aliphatic carbons. |
| Mass Spec. (GC-MS, m/z) | M⁺ at 229, with fragments at 228 and 231.[4] | M⁺ at 195, with a major fragment at 194. |
| IR Spectroscopy (cm⁻¹) | N-H stretching, C-H stretching (aromatic and aliphatic), C=C stretching (aromatic), C-N stretching, and C-Cl stretching bands. | N-H stretching, C-H stretching (aromatic and aliphatic), C=C stretching (aromatic), and C-N stretching bands. |
Workflow and Pathway Diagrams
To visualize the synthesis and characterization process, the following diagrams are provided.
Caption: Synthetic workflow for this compound.
References
- 1. Process For The Preparation Of 3 Chloroiminodibenzyl [quickcompany.in]
- 2. CN102010349A - Method for synthesizing 3-chloro-N-acetyliminodibenzyl - Google Patents [patents.google.com]
- 3. US3056776A - Process for the production of a new - Google Patents [patents.google.com]
- 4. This compound | C14H12ClN | CID 118364 - PubChem [pubchem.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
